Eicosanyl caffeate
Overview
Description
Eicosanyl caffeate, also known as caffeic acid eicosyl ester, is a naturally occurring compound found in various plant species. It is a type of hydroxycinnamic acid ester, specifically formed by the esterification of caffeic acid with eicosanol. This compound is known for its potential biological activities, including antioxidant and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eicosanyl caffeate can be synthesized through the esterification of caffeic acid with eicosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may include steps such as:
Esterification: Reacting caffeic acid with eicosanol in the presence of a catalyst.
Purification: Using techniques such as distillation, recrystallization, or chromatography to purify the product.
Quality Control: Ensuring the purity and quality of the final product through analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC)
Chemical Reactions Analysis
Types of Reactions: Eicosanyl caffeate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in this compound can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The double bond in the caffeate moiety can be reduced to a single bond using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can undergo substitution reactions with reagents such as acyl chlorides or alkyl halides to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound with single bonds.
Substitution: Esterified or etherified derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and anti-ulcer activities, making it a potential candidate for therapeutic applications.
Industry: Utilized in the formulation of cosmetics and skincare products due to its antioxidant and skin-protective properties
Mechanism of Action
Eicosanyl caffeate exerts its effects through several mechanisms:
Antioxidant Activity: The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: It inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Elastase Inhibition: this compound has been shown to inhibit elastase, an enzyme that breaks down elastin, thus protecting tissues from degradation
Comparison with Similar Compounds
Eicosanyl caffeate can be compared with other hydroxycinnamic acid esters such as:
Docosyl caffeate: Similar in structure but with a longer alkyl chain, leading to different physical properties and biological activities.
Octadecyl caffeate: Has a shorter alkyl chain compared to this compound, which may affect its solubility and reactivity.
Caffeic acid esters: A broader category that includes various esters formed by the esterification of caffeic acid with different alcohols
This compound stands out due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activities. Its unique combination of antioxidant, anti-inflammatory, and elastase inhibitory properties makes it a compound of interest in various scientific and industrial applications.
Properties
IUPAC Name |
icosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-33-29(32)23-21-26-20-22-27(30)28(31)25-26/h20-23,25,30-31H,2-19,24H2,1H3/b23-21+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSJTDDQUOUKJT-XTQSDGFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415776 | |
Record name | Eicosanyl caffeate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905726-67-2 | |
Record name | Eicosanyl caffeate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Caffeic acid eicosyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of Eicosanyl caffeate?
A1: this compound has demonstrated potent elastase inhibitory activity in vitro []. Elastase is an enzyme that breaks down elastin, a protein that provides elasticity to tissues. Excessive elastase activity can contribute to various inflammatory and age-related diseases. The study found that this compound inhibited elastase with an IC50 value of 0.99 µg/mL, suggesting potential therapeutic applications for conditions involving excessive elastase activity. Additionally, the compound exhibited moderate antioxidant activity in DPPH and ABTS radical scavenging assays [].
Q2: What is known about the structure of this compound?
A2: While the provided research abstract [] doesn't explicitly state the molecular formula or weight of this compound, it identifies the compound as a caffeic acid derivative ester. This suggests that this compound is composed of caffeic acid esterified with eicosanol (a 20-carbon alcohol). Further research into spectroscopic data, such as NMR or Mass Spectrometry, would be needed to confirm the structure and provide detailed characterization.
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